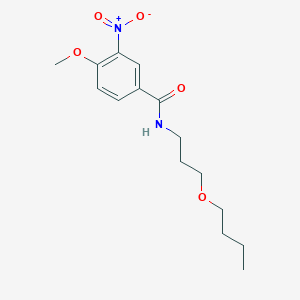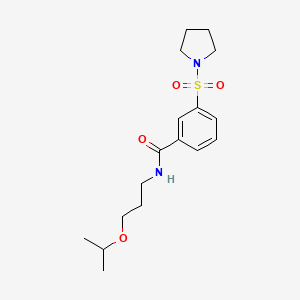
N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide
Vue d'ensemble
Description
N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide works by binding to the active site of enzymes such as caspases and cathepsins. This binding results in a conformational change in the enzyme, leading to the release of a fluorescent signal that can be detected and measured. The fluorescent signal is proportional to the activity of the enzyme, allowing for the quantification of enzyme activity in real-time.
Biochemical and Physiological Effects:
N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide has minimal biochemical and physiological effects on cells and tissues. This compound does not interfere with cellular processes and does not affect cell viability or proliferation. Additionally, N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide is not toxic to cells and tissues at the concentrations used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide is its high specificity for enzymes such as caspases and cathepsins. This compound can be used to detect and measure the activity of these enzymes in real-time, making it a valuable tool for studying cellular processes involved in apoptosis and autophagy. Additionally, N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide is easy to use and can be incorporated into various experimental protocols.
However, there are also some limitations to the use of N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide in lab experiments. One of the limitations is its relatively high cost, which can limit its use in large-scale experiments. Additionally, N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide has limited applications outside of the study of apoptosis and autophagy.
Orientations Futures
There are several future directions for the use of N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide in scientific research. One of the future directions is the development of new probes based on this compound for the detection and measurement of other enzymes involved in various cellular processes. Additionally, N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide can be used to study the molecular mechanisms of various diseases such as cancer and neurodegenerative disorders. Another future direction is the optimization of the synthesis method to reduce the cost of this compound and make it more accessible to researchers.
Conclusion:
In conclusion, N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide is a valuable tool for studying cellular processes involved in apoptosis and autophagy. This compound has high specificity for enzymes such as caspases and cathepsins and can be used to detect and measure their activity in real-time. While there are some limitations to the use of N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide in lab experiments, there are also several future directions for its use in scientific research.
Applications De Recherche Scientifique
N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide has various applications in scientific research. One of the most significant applications is its use as a fluorescent probe to detect and monitor the activity of enzymes such as caspases and cathepsins. This compound can also be used to study the cellular processes involved in apoptosis and autophagy. Additionally, N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide has been used as a tool to investigate the molecular mechanisms of various diseases such as cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-3-4-9-22-10-5-8-16-15(18)12-6-7-14(21-2)13(11-12)17(19)20/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOBVIZUONPYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4760951.png)
![4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4760955.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4760960.png)
![N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B4760972.png)
![N~2~-cyclohexyl-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4760978.png)

![1-[5-(2-bromophenoxy)pentyl]pyrrolidine](/img/structure/B4761005.png)
![5-(5-methyl-1,3-benzoxazol-2-yl)-2-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4761006.png)


![3-bromo-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B4761023.png)
![2-{[(2-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4761024.png)
![4-[(ethylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4761029.png)